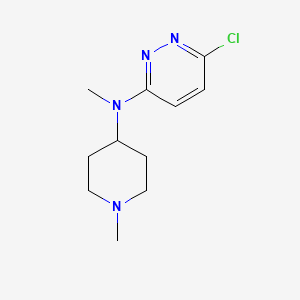

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine

Description

6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is a pyridazine derivative featuring a chloro substituent at position 6 and a methylpiperidinyl group at position 3. The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogs like 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine ().

Properties

IUPAC Name |

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4/c1-15-7-5-9(6-8-15)16(2)11-4-3-10(12)13-14-11/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJJEBMPLJBCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is a synthetic compound with potential applications in pharmacology. Its molecular formula is C11H17ClN4, and it has garnered attention for its biological activities, particularly in the context of kinase inhibition and other therapeutic areas. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C11H17ClN4

- Molecular Weight : 240.73 g/mol

- Purity : Typically 95% .

The compound exhibits its biological activity primarily through its interaction with various kinases and potentially other molecular targets. It has been noted for its ability to bind to inactive conformations of kinases, particularly IRE1α, which plays a critical role in cellular stress responses .

Biological Activity Overview

Research indicates that 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine may possess the following biological activities:

- Kinase Inhibition : The compound has shown promising results as an inhibitor of IRE1α, affecting both its kinase and RNase functions. This dual inhibition suggests potential therapeutic applications in diseases where IRE1α is implicated .

- Antiparasitic Activity : In related studies, modifications to pyridazine derivatives have demonstrated varying degrees of antiparasitic activity, indicating that structural analogs could enhance efficacy against specific parasites .

- Metabolic Stability : The compound's metabolic stability has been evaluated in human liver microsomes, showing a balance between potency and solubility that is critical for drug design .

Table 1: Summary of Biological Activities

Table 2: Structural Modifications and Their Effects

Case Studies

A notable study highlighted the compound's ability to selectively inhibit IRE1α by binding to an unusual inactive conformation, which could lead to the development of selective inhibitors for therapeutic use in conditions such as cancer and neurodegenerative diseases . The study showed that structural modifications could enhance binding affinity and specificity.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is its role as a kinase inhibitor. Recent studies have shown that compounds related to this structure can allosterically inhibit the endoribonuclease function of IRE1α, a key player in the unfolded protein response (UPR) pathway. This inhibition is critical in treating diseases linked to cellular stress responses, including cancer and neurodegenerative disorders .

Table 1: Kinase Inhibition Data

| Compound | Target Protein | Inhibition Type | Potency (IC50) |

|---|---|---|---|

| 6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | IRE1α | Allosteric | Submicromolar |

| Related Analog | IRE1α | Competitive | Micromolar |

Antitumor Activity

The compound has shown promise in preclinical models as an antitumor agent. By targeting specific kinases involved in cell proliferation and survival, it may reduce tumor growth and enhance the efficacy of existing therapies. Studies indicate that modifications to the piperidine moiety enhance its selectivity and potency against cancer cell lines .

Neuropharmacological Research

Given its structural similarities to known neuroactive compounds, 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is being investigated for its potential effects on neurological pathways. Its ability to modulate neurotransmitter systems may lead to applications in treating conditions such as anxiety and depression.

Case Study: Neuroactive Potential

In a study assessing the effects of similar compounds on neurotransmitter release, it was found that modifications to the piperidine ring significantly affected the compound's ability to enhance serotonin levels in vitro, suggesting a pathway for further research into mood disorders .

Synthesis and Derivatives

The synthesis of 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine has been optimized to produce various derivatives with enhanced pharmacological properties. Researchers are focusing on altering substituents on the pyridazine ring to improve solubility and bioavailability.

Table 2: Synthetic Derivatives and Properties

| Derivative | Modification | Activity |

|---|---|---|

| Compound A | Methyl group addition | Increased solubility |

| Compound B | Fluorine substitution | Enhanced potency |

Future Directions and Research Opportunities

The ongoing research into 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine highlights its potential across multiple therapeutic areas:

- Cancer Therapy : Further exploration into its mechanisms as a kinase inhibitor could lead to novel cancer treatments.

- Neurological Disorders : Investigating its effects on neurotransmitter systems may uncover new treatments for mood disorders.

Comparison with Similar Compounds

Core Modifications

Key Observations :

- Ring Size : The target compound’s 1-methylpiperidin-4-yl group (6-membered ring) offers greater conformational flexibility compared to pyrrolidine analogs (5-membered). This flexibility may improve binding to targets requiring adaptable interactions.

- Substituent Effects : The chloro group at position 6 is electron-withdrawing, stabilizing the pyridazine core and influencing reactivity. Replacement with methoxy (e.g., 6-methoxy-N-(4-nitrophenyl)pyridazin-3-amine, ) reduces electrophilicity but may enhance metabolic stability.

Functional Group Variations

- Aryl vs. In contrast, the target compound’s aliphatic methylpiperidinyl group balances lipophilicity and solubility.

- Imidazopyridazine Analogs : N-(1-methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine () replaces pyridazine with imidazopyridazine, adding hydrogen-bonding sites and aromaticity. This modification could enhance kinase inhibition, as seen in antimalarial research.

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The methylpiperidinyl group in the target compound increases logP compared to dimethylamine analogs (), favoring blood-brain barrier penetration.

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability.

- Metabolic Stability : Fluorine or methoxy substituents (e.g., ) may reduce oxidative metabolism, extending half-life.

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

- Step 1: Preparation or functionalization of the pyridazine core, specifically chlorination at the 6-position.

- Step 2: Introduction of the N-methyl-N-(1-methylpiperidin-4-yl) amine substituent at the 3-position of the pyridazine ring.

- Step 3: Purification and isolation of the final compound.

Preparation of the Pyridazine Core and Chlorination

The pyridazine ring can be synthesized via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. For selective chlorination at the 6-position, electrophilic chlorinating agents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) are commonly used under controlled conditions.

Introduction of the N-methyl-N-(1-methylpiperidin-4-yl) Amine Group

The key functionalization involves the formation of the tertiary amine linkage between the pyridazine core and the substituted piperidine ring. This can be achieved by nucleophilic aromatic substitution or amination reactions using:

- Starting material: 6-chloropyridazin-3-amine or 6-chloropyridazin-3-chloride as electrophilic partners.

- Nucleophile: N-methyl-1-methylpiperidin-4-amine or its salt.

The reaction conditions typically involve:

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Elevated temperatures (80–120°C) to facilitate nucleophilic substitution.

- Catalysts or bases such as potassium carbonate or triethylamine to enhance amination.

Data Table Summarizing Key Preparation Steps and Conditions

| Step | Reaction Type | Reactants / Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Transfer Hydrogenation | Piperidine-4-carboxylic acid + formaldehyde | Pd/C catalyst, formic acid, heat 90–95°C | Produces 1-methylpiperidine-4-carboxylic acid |

| 2 | Amidation | 1-Methylpiperidine-4-carboxylic acid + SOCl2 + diethylamine | Room temp to mild heating | Forms N,N-diethyl-1-methylpiperidine-4-carboxamide |

| 3 | Grignard Reaction | 2,6-Dibromopyridine + Turbo Grignard reagent | Ambient temperature (18–25°C) | Forms bromopyridinyl-piperidine intermediates |

| 4 | Copper-catalyzed Amination | Bromopyridinyl intermediate + NH3 + Cu2O | <80°C, catalyst >0.02 wt% | Converts bromopyridinyl to aminopyridinyl |

| 5 | Nucleophilic Aromatic Substitution | Aminopyridinyl intermediate + 6-chloropyridazine derivative | Chlorobenzene solvent, elevated temp | Introduces amine substituent on pyridazine ring |

| 6 | Purification | Crystallization, salt formation | Ethanol, succinic acid for salt formation | Yields pharmaceutically acceptable salts |

Research Findings and Optimization Notes

Catalyst Loading and Temperature Control: Maintaining copper(I) oxide catalyst loading above 0.02 wt% and reaction temperature below 80°C is critical to avoid product discoloration and maintain high purity.

Transfer Hydrogenation Advantages: Using formaldehyde and Pd/C in transfer hydrogenation avoids gaseous hydrogen, simplifying scale-up and improving safety.

Grignard Reagent Selection: Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) offer milder reaction conditions compared to butyllithium, avoiding cryogenic requirements and improving operational ease.

Solvent Choice: Chlorobenzene is preferred for certain coupling steps due to its stability and ability to dissolve reactants effectively.

The preparation of 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine involves a multi-step synthesis focusing on the selective chlorination of the pyridazine core and the strategic introduction of the N-methyl-N-(1-methylpiperidin-4-yl) amine group. While direct synthetic protocols are limited, adaptation of methodologies from structurally related compounds, particularly those involving transfer hydrogenation, Grignard chemistry, and copper-catalyzed amination, provides a robust framework for synthesis. Control of reaction conditions such as temperature, catalyst loading, and solvent choice is essential for achieving high purity and yield.

Q & A

Basic: What synthetic routes are reported for 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling a 6-chloropyridazine precursor with a substituted piperidine derivative. A common method is copper-catalyzed Ullmann-type coupling under basic conditions. For example:

- Step 1: Preparation of 6-chloropyridazin-3-amine via nucleophilic substitution of 3,6-dichloropyridazine with methylamine.

- Step 2: Reaction with 1-methylpiperidin-4-amine using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours .

- Optimization: Yield improvements (e.g., from 17% to ~40%) are achieved by controlling stoichiometry, solvent polarity, and catalyst loading. Purity is enhanced via chromatography (e.g., ethyl acetate/hexane gradients) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- H NMR identifies methyl groups (δ ~2.3–3.1 ppm) and piperidine protons (δ ~1.5–2.8 ppm).

- $^13C NMR confirms the pyridazine ring (δ ~150–160 ppm for aromatic carbons) .

- X-ray Crystallography: Resolves stereochemistry of the piperidine moiety and confirms substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 255.1243) .

Advanced: How do researchers resolve contradictions in solubility data across different solvent systems?

Answer:

Conflicting solubility profiles (e.g., polar vs. nonpolar solvents) are addressed via:

- Hansen Solubility Parameters (HSP): Quantifies dispersion, polarity, and hydrogen-bonding contributions. For example, DMSO (high polarity) solubilizes the compound better than ethanol .

- Co-solvency Studies: Blending solvents (e.g., ethanol-water mixtures) improves solubility for biological assays .

- Thermodynamic Analysis: Differential scanning calorimetry (DSC) measures melting points (~104–107°C) to assess crystallinity impacts .

Advanced: What receptor-binding assays are used to study its biological activity, and how are false positives mitigated?

Answer:

- Fluorescence Polarization (FP): Measures binding affinity to kinases or GPCRs. For structurally similar pyridazines, IC values are determined using ATP-competitive assays .

- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics (e.g., /) to avoid false positives from aggregation artifacts .

- Counter-Screening: Cross-testing against unrelated targets (e.g., cytochrome P450 enzymes) ensures specificity .

Advanced: How is computational modeling applied to predict its pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations: Predict blood-brain barrier penetration via logP calculations (estimated ~2.1) and polar surface area (PSA < 90 Ų) .

- Docking Studies (AutoDock Vina): Identify binding poses in homology models of target receptors (e.g., serotonin 5-HT) .

- ADMET Prediction Tools (e.g., SwissADME): Forecast metabolic stability, highlighting susceptibility to hepatic oxidation at the piperidine N-methyl group .

Basic: What are the reported stability profiles under varying pH and temperature conditions?

Answer:

- pH Stability: Stable in neutral buffers (pH 6–8) but degrades in acidic conditions (pH < 4) via hydrolysis of the piperidine ring .

- Thermal Stability: Decomposition occurs above 150°C, validated by thermogravimetric analysis (TGA) .

- Light Sensitivity: Photo-oxidation of the pyridazine core is minimized by storage in amber vials under inert gas .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize potency?

Answer:

- Key Modifications:

- Piperidine Substituents: Replacing 1-methyl with bulkier groups (e.g., cyclopropyl) enhances receptor selectivity .

- Pyridazine Halogenation: 6-Chloro vs. 6-fluoro analogs show differential kinase inhibition .

- Methodology:

- Parallel synthesis generates analogs via reductive amination or Suzuki-Miyaura coupling .

- Biological Testing: Dose-response curves (IC) and selectivity indices are calculated using HEK293 cell assays .

Advanced: What strategies are employed to address low bioavailability in preclinical models?

Answer:

- Prodrug Design: Esterification of the piperidine nitrogen improves oral absorption (e.g., acetyl prodrugs) .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and prolong half-life in murine models .

- Cytochrome P450 Inhibition: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) boosts plasma concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.